Methyl 2-(1H-indol-3-yl)acetate, also known as methyl indole-3-acetate (MIA), is a naturally occurring compound found in various plants, including hazelnuts (Corylus avellana) and tart cherries (Prunus cerasus) [Source: PubChem, National Institutes of Health (.gov) ].
MIA is also classified as an endogenous metabolite, meaning it is a substance produced naturally within the body. However, the specific biological function of MIA in humans remains under investigation [Source: MedChemExpress ].
Research suggests that MIA might possess antineoplastic properties, meaning it could potentially have anti-cancer effects. However, these studies are primarily focused on in vitro (laboratory) and in vivo (animal) models, and further research is needed to determine its potential effectiveness and safety in humans [Source: "Anticancer Activities of Indole Alkaloids from Marine Organisms," Marine Drugs (2014) ].
Methyl 2-(1H-indol-3-yl)acetate is an organic compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has the molecular formula and is recognized as a methyl ester derivative of indole-3-acetic acid. Its structure features a methyl group attached to the acetate moiety and an indole unit, making it part of the broader class of indole derivatives that are known for their diverse biological activities.
Limited information exists regarding the safety hazards of MIA. As a general precaution, any unknown compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
Due to the limited research on MIA, further investigations are warranted in several areas:
Indole derivatives, including methyl 2-(1H-indol-3-yl)acetate, have been extensively studied for their biological activities:
Several synthetic routes have been developed for methyl 2-(1H-indol-3-yl)acetate:
Methyl 2-(1H-indol-3-yl)acetate finds applications in various fields:
Methyl 2-(1H-indol-3-yl)acetate shares structural similarities with several other compounds within the indole family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl indole-3-acetate | Methyl ester of indole-3-acetic acid | Primarily used as a plant hormone |
Methyl (2-methyl-1H-indol-3-yl)(oxo)acetate | Contains an oxo group at the second position | Exhibits distinct biological activities |
Ethyl 2-(1H-indol-3-yl)acetate | Ethyl ester variant | Different solubility and reactivity profile |
5-Chloroindole derivatives | Halogenated variants | Enhanced reactivity due to halogen substitution |
Methyl 2-(1H-indol-3-yl)acetate stands out due to its specific functionalization at the second position of the indole ring, which influences its reactivity and biological activity compared to other derivatives.